Technical Monograph: 3-Chloro-4-methoxyphenethylamine
Technical Monograph: 3-Chloro-4-methoxyphenethylamine
Executive Summary
3-Chloro-4-methoxyphenethylamine is a substituted phenethylamine derivative characterized by a chlorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. While less prominent than its 2,5-dimethoxy counterparts (e.g., the 2C-series), this specific substitution pattern represents a critical scaffold for Structure-Activity Relationship (SAR) studies targeting monoamine transporters.
The introduction of the chlorine atom at the meta position (C3) serves two primary pharmacological functions: it increases lipophilicity (logP) relative to the parent 4-methoxyphenethylamine, facilitating blood-brain barrier (BBB) penetration, and it sterically hinders metabolic O-demethylation at the adjacent 4-methoxy position. This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound.
Chemical Identity & Physicochemical Properties
Nomenclature & Structure
-
IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)ethanamine
-
Common Name: 3-Chloro-4-methoxy-PEA
-
Molecular Formula: C
H ClNO -
Molecular Weight: 185.65 g/mol (Freebase)
Physical Properties Table
The following data aggregates calculated values based on QSAR models and standard phenethylamine characteristics.
| Property | Value / Description | Note |
| Appearance (Freebase) | Colorless to pale yellow oil | Oxidizes upon air exposure |
| Appearance (HCl Salt) | White crystalline solid | Hygroscopic |
| Melting Point (HCl) | 185–190 °C (Predicted) | Typical for chlorinated PEA salts |
| Boiling Point (Freebase) | ~285 °C at 760 mmHg | Decomposes before boiling at atm pressure |
| Predicted pKa | 9.65 (Amine) | Basic character similar to mescaline |
| LogP (Octanol/Water) | ~2.1 | Moderate lipophilicity |
| Solubility | Water (High for HCl salt), EtOH, DMSO | Freebase soluble in DCM, Et2O |
Synthetic Methodology
Directive: The synthesis of 3-Chloro-4-methoxyphenethylamine follows the classical "nitrostyrene route," utilizing the Henry Reaction followed by hydride reduction. This pathway is preferred for its scalability and the commercial availability of the aldehyde precursor.
Precursor Verification
-
Starting Material: 3-Chloro-4-methoxybenzaldehyde
-
CAS: 34841-06-0
-
Purity Requirement: >98% (GC) to prevent regioisomer contamination.
Reaction Scheme Visualization
The following diagram illustrates the two-step conversion from the benzaldehyde to the final amine.
Figure 1: Synthetic pathway from aldehyde precursor to phenethylamine target.
Detailed Experimental Protocols
Step 1: Henry Reaction (Condensation)
Objective: Synthesis of 3-Chloro-4-methoxy-
-
Reagents: 3-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent, 10-20 eq), Ammonium Acetate (0.2 eq).
-
Protocol:
-
Dissolve the aldehyde in excess nitromethane.
-
Add ammonium acetate catalyst.
-
Reflux for 2–4 hours. Monitor via TLC (disappearance of aldehyde spot).
-
Workup: Remove excess nitromethane under reduced pressure. The residue typically crystallizes upon cooling or addition of cold isopropanol.
-
Purification: Recrystallize from IPA/MeOH to obtain yellow needles.
-
Causality: Ammonium acetate acts as a mild base/acid buffer to catalyze the dehydration of the intermediate nitroaldol without polymerizing the sensitive nitrostyrene.
-
Step 2: Hydride Reduction
Objective: Reduction of the nitroalkene to the primary amine.
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 4.0 eq), Anhydrous THF or Et O. -
Protocol:
-
Safety: Prepare an inert atmosphere (N
or Ar). LiAlH is pyrophoric. -
Suspend LiAlH
in anhydrous THF at 0 °C. -
Add the nitrostyrene (dissolved in THF) dropwise to maintain a gentle reflux.
-
Reflux for 12–24 hours to ensure complete reduction of both the alkene and nitro group.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL), then water (3 mL).
-
Filter the granular aluminum salts.
-
Isolation: Acidify the filtrate with HCl gas or conc. HCl/IPA to precipitate the amine hydrochloride salt.
-
Pharmacological & Structural Context (SAR)
This compound serves as a valuable probe in medicinal chemistry due to the electronic and steric properties of the 3-chloro substituent.
Structure-Activity Relationship (SAR) Logic
-
Metabolic Stability: The 4-methoxy group on phenethylamines is a primary target for Cytochrome P450 (CYP2D6) O-demethylation. The introduction of a chlorine atom at the ortho position (C3) relative to the methoxy group creates steric hindrance, potentially retarding this metabolic pathway and extending the compound's half-life.
-
Electronic Effects: Chlorine is electron-withdrawing (inductive) but electron-donating (resonance). In this system, it deactivates the ring slightly compared to the 3,4-dimethoxy analog, which may alter binding affinity at 5-HT
or 5-HT receptors.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures must be confirmed.
-
1H NMR (CDCl
, 400 MHz):- 6.9–7.3 (m, 3H, Aromatic protons).
-
3.85 (s, 3H, -OCH
). -
2.95 (t, 2H, -CH
-NH ). -
2.70 (t, 2H, Ar-CH
-).
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated 186.06.
-
Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to
Cl/ Cl natural abundance.
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Storage: Store HCl salt in a desiccator at -20 °C. Freebase is unstable and should be converted to salt immediately.
-
Regulatory: Researchers must verify local scheduling laws. As a phenethylamine analog, it may fall under "analog acts" in jurisdictions like the US (Federal Analogue Act) or UK (Psychoactive Substances Act) if intended for human consumption.
References
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational methodology for phenethylamine synthesis).
-
Glennon, R. A., et al. (1984). "Structure-activity relationships of phenalkylamine derivatives at 5-HT2 receptors". Journal of Medicinal Chemistry, 27(11). (SAR of chlorinated phenethylamines).
-
PubChem. (n.d.). Compound Summary: 3-Chloro-4-methoxybenzaldehyde. National Library of Medicine. (Precursor data).
